N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)18(25)22-20-24-23-19(27-20)14-8-4-5-9-16(14)21/h2-11H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTILRQUVOQWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the oxadiazole derivative with 3-methoxynaphthalene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is its potential as an anticancer agent. Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this structure have shown promising results in inhibiting the proliferation of human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .
Fluorescent Properties
This compound has also been investigated for its fluorescent properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The naphthalene structure contributes to strong photophysical properties, which are crucial for light-emitting applications .
Sensor Development
The compound's ability to fluoresce can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers. Its selective binding capabilities could be exploited to develop sensitive and specific detection systems .
Cytotoxicity Studies
A study involving various derivatives of oxadiazoles demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
Structure-Activity Relationship (SAR) Analysis
Research into the structure-activity relationship has revealed that modifications on the oxadiazole ring can enhance biological activity. For example, substituents on the aromatic rings were found to influence the compound's ability to inhibit cell growth effectively . This information is critical for designing more potent derivatives.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,3,4-oxadiazole family, a class known for diverse pharmacological activities. Below is a comparative analysis with structurally related derivatives:
Electronic and Steric Effects
- Chlorine vs.
- Naphthalene vs. Benzene Rings : The 3-methoxynaphthalene moiety increases aromatic surface area, favoring interactions with hydrophobic protein pockets compared to simpler benzene-based derivatives .
Key Research Findings
Synthetic Robustness : Derivatives with chloro-substituted phenyl groups (e.g., target compound) are synthesized more efficiently than thioether-containing analogues due to fewer reaction steps .
Structure-Activity Trends : Chlorine atoms at the phenyl 2-position improve thermal stability compared to unsubstituted oxadiazoles .
Limitations : Hydrobromide salts () face discontinuation, possibly due to hygroscopicity or poor shelf life.
Q & A
Q. What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step route:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate under reflux with carbon disulfide and hydrazine hydrate, followed by dehydration using sulfuric acid .
Coupling Reaction : The oxadiazole intermediate is coupled with 3-methoxynaphthalene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF at 60–80°C .
- Optimization Strategies :
- Solvent selection (e.g., ethanol for cyclization, DMF for coupling) to enhance solubility and yield.
- Temperature control (80–120°C for cyclization; lower temperatures prevent side reactions during coupling).
- Catalysts such as Co(II) acetate (as in ) improve reaction efficiency .
- Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for acid:oxadiazole) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
1H NMR (400 MHz, DMSO-d6) identifies protons on the 2-chlorophenyl (δ 7.4–7.6 ppm) and methoxynaphthalene (δ 3.9 ppm for OCH3) groups. 13C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole ring carbons . - Infrared Spectroscopy (IR) :
Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1220 cm⁻¹ (C-O of methoxy group) . - Mass Spectrometry (MS) :
ESI-MS provides molecular ion [M+H]+ at m/z 422.3 (calculated for C21H15ClN3O3) . - HPLC Purity Analysis :
C18 column with acetonitrile/water (70:30) gradient; retention time ~8.2 min .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Differences in enzyme concentrations (e.g., LOX activity in ) or cell-line specificity.
- Compound Purity : Impurities >95% (via HPLC) are critical; repurify using column chromatography .
- Structural Confirmation : Re-analyze via X-ray crystallography (SHELXL refinement in ) to rule out polymorphic effects .
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays .
Q. What computational strategies predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock into BChE (PDB: 4B0L). The oxadiazole ring shows π-π stacking with Trp82, while the methoxynaphthalene group occupies the hydrophobic pocket .
- Molecular Dynamics (MD) Simulations :
Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions . - QSAR Modeling :
Hammett constants (σ) for substituents (e.g., Cl at 2-position vs. 4-position) correlate with IC50 values against LOX .
Q. How does the crystal structure of related oxadiazole derivatives inform the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Key Structural Insights :
- Planarity of the oxadiazole-naphthalene system (from ) enhances π-stacking with aromatic residues in enzyme active sites .
- Chlorine at the 2-position (vs. 3- or 4-) reduces steric hindrance, improving binding (see Table 1) .
- Design Modifications :
- Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability .
- Replace methoxy with trifluoromethoxy to improve blood-brain barrier penetration (logP calculated via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
